Terferol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20958-04-7 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-methoxy-3,6-diphenylbenzene-1,2-diol |
InChI |
InChI=1S/C19H16O3/c1-22-16-12-15(13-8-4-2-5-9-13)18(20)19(21)17(16)14-10-6-3-7-11-14/h2-12,20-21H,1H3 |
InChI Key |
HMCUGCPHZLJKMS-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)C2=CC=CC=C2)O)O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C2=CC=CC=C2)O)O)C3=CC=CC=C3 |
Synonyms |
terferol |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Terferol exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Cytotoxicity : this compound and its derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain terphenyl derivatives possess significant cytotoxic activity, making them potential candidates for cancer treatment .
- Antimicrobial Properties : Research has identified this compound as having antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents. The compound's ability to inhibit microbial growth adds to its potential as a therapeutic agent .
- Anti-inflammatory Effects : this compound has been studied for its anti-inflammatory properties. It has been reported to inhibit nitric oxide production in certain cellular models, suggesting its role as an anti-inflammatory agent .
Therapeutic Applications
The therapeutic applications of this compound are vast and include:
- Cancer Treatment : Due to its cytotoxic properties, this compound is being investigated as a potential treatment for various cancers. Its ability to induce apoptosis in cancer cells is particularly noteworthy .
- Neurological Disorders : Some studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its role in inhibiting cellular migration in cancer cells also indicates potential applications in managing metastasis .
- Agricultural Uses : Beyond medicinal applications, this compound has been explored for its potential use in agriculture as a natural pesticide due to its antimicrobial properties. This could provide an environmentally friendly alternative to synthetic pesticides .
Case Studies and Research Findings
Recent research has provided insights into the specific applications of this compound:
- Cytotoxic Activity Study :
- Inflammation Inhibition :
- Agricultural Application :
Comparison with Similar Compounds
Table 1. Structural Differences Between this compound and Related Compounds
These structural modifications significantly influence bioactivity. For example, the C-2′ hydroxyl group in BTH-II0204-207:A enhances PDE4D inhibition , while glycosylation in Strepantibin D may reduce cytotoxicity compared to non-glycosylated analogs .
Functional Comparison: PDE Inhibition
This compound and its analogs exhibit varying potency against PDE isoforms (Table 2).
Table 2. PDE Inhibitory Activities of this compound and Analogs
Notably, Compound 3 (from Aspergillus sp. ITBBc1) showed superior PDE4D inhibition (IC50 = 5.543 µM) compared to this compound, likely due to its fused rings and hydroxyl group . In contrast, BTH-II0204-207:A was less effective, emphasizing the role of substituent positioning .
Antimicrobial and Cytotoxic Activities
subtilis (MIC = 11 µg/mL) and S. cerevisiae (MIC = 11 µg/mL) , its cytotoxicity against breast cancer cells is moderate (IC50 in µM range) .
Molecular Interactions and Binding Studies
Molecular docking studies revealed this compound’s binding affinity for ubiquitin-specific protease 4 (USP4) with a ΔE of −79.50 kcal/mol, weaker than Concrescenin B (−109.22 kcal/mol) but stronger than Atromentin (−74.93 kcal/mol) .
Preparation Methods
Starting Material and Initial Functionalization
The synthesis of this compound begins with 2,5-diphenyl-1,4-benzoquinone (5) , which undergoes acetoxylation using perchloric acid in acetic anhydride. This step introduces acetyl groups at the 2', 3', and 5' positions of the central quinone ring, yielding 2',3',5'-triacetoxy-2,5-diphenyl-1,4-benzoquinone (6) with a 93% yield. The reaction proceeds under mild conditions (room temperature, 24 hours), leveraging the electrophilic aromatic substitution mechanism facilitated by the acetic anhydride-perchloric acid system.
Selective Deacetylation and Methylation
Triacetate 6 is subjected to selective deacetylation using potassium carbonate (K₂CO₃) in methanol. This step removes the acetyl group exclusively at the 5' position, producing 2',3'-diacetoxy-5'-hydroxy-2,5-diphenyl-1,4-benzoquinone (7) in 90% yield. The regioselectivity arises from steric and electronic factors favoring hydrolysis at the less hindered 5' position.
Subsequent methylation of 7 with methyl iodide (CH₃I) and K₂CO₃ in dimethylformamide (DMF) introduces a methoxy group at the 5' position, yielding 2',3'-diacetoxy-5'-methoxy-2,5-diphenyl-1,4-benzoquinone (8) with an 88% yield. The reaction completes within 5 hours at room temperature, ensuring minimal side reactions.
Final Hydrolysis to this compound
The diacetate 8 undergoes acid-catalyzed hydrolysis using 3M HCl in dioxane. This step removes the remaining acetyl groups, yielding this compound (1) as red crystals with an 87% yield. Crystallization from methanol enhances purity (>98% by HPLC).
Table 1: Key Steps in this compound Synthesis
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Acetoxylation | HClO₄, Ac₂O, RT, 24 h | 93 |
| 2 | Selective deacetylation | K₂CO₃, MeOH, RT, 5 h | 90 |
| 3 | Methylation | CH₃I, K₂CO₃, DMF, RT, 5 h | 88 |
| 4 | Hydrolysis | 3M HCl, dioxane, 60°C, 24 h | 87 |
Spectroscopic Characterization
Synthetic this compound exhibits the following spectral properties:
-
IR (KBr) : 3544 cm⁻¹ (O–H stretch), 1773 cm⁻¹ (quinone C=O).
-
¹H NMR (300 MHz, acetone-d₆) : δ 3.64 (s, 3H, OCH₃), 6.50 (s, 1H, aromatic), 7.22–7.64 (m, 10H, aromatic).
-
¹³C NMR (75 MHz, acetone-d₆) : δ 55.9 (OCH₃), 104.4–161.2 (aromatic carbons).
Fermentation and Isolation of this compound
Microbial Strain and Cultivation
This compound is produced by Streptomyces showdoensis SANK 65080 during submerged fermentation. The medium comprises glucose (2%), soybean meal (1.5%), and calcium carbonate (0.2%). Fermentation occurs in a 15-liter bioreactor at 28°C with aeration (15 L/min) and agitation (200 rpm) for 48 hours.
Time Course of Production
Enzymatic activity against cAMP phosphodiesterase (PDE) emerges after 24 hours, peaking at 48 hours (Fig. 1). Mycelial biomass reaches 30% packed cell volume (PCV) by 48 hours, correlating with this compound titers of ~150 mg/L.
Table 2: Fermentation Parameters for this compound Production
| Parameter | Value |
|---|---|
| Temperature | 28°C |
| Aeration rate | 15 L/min |
| Agitation | 200 rpm |
| Fermentation time | 48 hours |
| Maximum titer | 150 mg/L |
Purification and Recovery
The isolation protocol involves:
-
Broth extraction : Adsorption onto Diaion HP-20 resin, eluted with 80% acetone.
-
Solvent partitioning : Hexane/dichloromethane (1:1) extraction removes lipids.
-
Chromatography : Silica gel column chromatography (CH₂Cl₂:MeOH = 98:2) yields this compound with >95% purity.
Comparative Analysis of Methods
Yield and Scalability
Q & A
Q. Example NMR Data for this compound :
| Position | (ppm) | (ppm) |
|---|---|---|
| C-2' | 6.75 (s) | 112.4 |
| C-4 | 2.45 (s, CH) | 22.1 |
Basic: What in vitro models are commonly used to evaluate this compound’s bioactivity?
Answer:
- Cytotoxicity Assays : MTT assays against breast cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC values calculated via dose-response curves .
- Enzyme Inhibition : PDE4D inhibition assays using recombinant enzymes, with activity measured as % inhibition at 5 µM and IC values derived from serial dilutions (e.g., this compound analog IC = 5.54 µM vs. Rolipram = 0.59 µM) .
Q. Example PDE4D Inhibition Data :
| Compound | % Inhibition (5 µM) | IC (µM) |
|---|---|---|
| This compound analog (3) | 49.4% | 5.54 ± 0.24 |
| Rolipram (control) | 98.2% | 0.59 ± 0.06 |
Advanced: How do structural modifications influence this compound’s PDE4D inhibitory activity?
Answer: Structure-activity relationship (SAR) studies highlight:
- Hydroxyl Group at C-2' : Critical for hydrogen bonding with PDE4D active sites. Removal reduces activity by >50% .
- Methyl Substituents : Position and number affect steric hindrance. Para-methyl groups enhance lipophilicity and membrane permeability .
- Fused Aromatic Rings : Rigidity improves binding affinity but may limit solubility .
Methodological Tip : Use molecular docking simulations to predict binding interactions before synthesizing analogs.
Advanced: How to reconcile contradictory reports on this compound’s cytotoxicity across studies?
Answer: Contradictions arise from:
- Cell Line Specificity : Activity against breast cancer cells (IC = 10–50 µM) vs. inactivity in Bacillus subtilis (MIC >33 µg/mL) .
- Concentration Ranges : Cytotoxicity often observed at higher concentrations (e.g., >10 µM), while lower doses may show no effect .
- Assay Conditions : Variances in incubation time, serum content, or endpoint detection (e.g., MTT vs. ATP-based assays) .
Resolution Strategy : Replicate experiments using standardized protocols (e.g., CLSI guidelines) and include positive/negative controls.
Advanced: What challenges exist in isolating this compound from natural sources?
Answer: Key hurdles include:
- Low Abundance : this compound constitutes <0.01% of Streptomyces sp. fermentation extracts, requiring large-scale cultures .
- Chromatographic Separation : Co-elution with structurally similar p-terphenyls necessitates repeated HPLC (e.g., YMC Triart C18 column, 10 × 250 mm) .
- Stability Issues : Sensitivity to light and oxygen during isolation; use amber glassware and nitrogen atmospheres .
Methodological: How to design a robust SAR study for this compound derivatives?
Answer:
Synthetic Modifications : Focus on functional groups (e.g., -OH, -CH) via methylation/acetylation .
In Silico Screening : Use tools like AutoDock Vina to prioritize analogs with favorable binding energies.
Dose-Response Testing : Evaluate IC values across 6–8 concentrations (e.g., 0.1–100 µM) with triplicate measurements .
Methodological: How to ensure reproducibility in cytotoxicity assays for this compound?
Answer:
- Standardized Cell Lines : Use authenticated stocks (e.g., ATCC) and passage numbers <20 .
- Control Groups : Include vehicle (DMSO) and positive controls (e.g., Doxorubicin) .
- Data Normalization : Express viability as % relative to untreated cells, with statistical validation (e.g., ANOVA, p < 0.05) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
